

Spectroscopic Profile of 2-hydroxy-N,N-dimethylacetamide: A Technical Guide

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Compound of Interest

Compound Name: 2-hydroxy-N,N-dimethylacetamide

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Introduction

2-hydroxy-N,N-dimethylacetamide, a derivative of the widely used solvent N,N-dimethylacetamide, is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in research and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-hydroxy-N,N-dimethylacetamide**. Due to the limited availability of public experimental spectra, this guide presents predicted spectral data alongside detailed, generalized experimental protocols for obtaining such spectra.

Predicted Spectral Data

Note: The following spectral data are predicted using computational algorithms and have not been experimentally verified. They are intended to provide an approximation of the expected spectral characteristics of **2-hydroxy-N,N-dimethylacetamide**.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.2	Singlet	2H	-CH ₂ - (Methylene)
~3.5 (broad)	Singlet	1H	-OH (Hydroxyl)
~3.0	Singlet	3H	-N(CH ₃) ₂ (Methyl)
~2.9	Singlet	3H	-N(CH ₃) ₂ (Methyl)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~172	C=O (Carbonyl)
~60	-CH ₂ - (Methylene)
~37	-N(CH ₃) ₂ (Methyl)
~36	-N(CH ₃) ₂ (Methyl)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 (broad)	Strong	O-H stretch (alcohol)
~2930	Medium	C-H stretch (aliphatic)
~1640	Strong	C=O stretch (amide)
~1400	Medium	C-N stretch
~1050	Medium	C-O stretch (primary alcohol)

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₄ H ₉ NO ₂
Molecular Weight	103.12 g/mol
Exact Mass	103.0633 g/mol
Major Fragments (Predicted EI)	m/z 72, 58, 44, 31

Experimental Protocols

The following sections detail generalized protocols for acquiring NMR, IR, and Mass Spectra for a small organic molecule like **2-hydroxy-N,N-dimethylacetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-20 mg of the solid **2-hydroxy-N,N-dimethylacetamide** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is sufficient to be within the detector coil.

2. ¹H NMR Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimal resolution.

- Set the acquisition parameters, including the spectral width, number of scans (typically 8-16 for a concentrated sample), and relaxation delay.
- Acquire the Free Induction Decay (FID) and apply Fourier transform to obtain the spectrum.
- Phase the spectrum and perform baseline correction.
- Integrate the signals to determine the relative number of protons.

3. ^{13}C NMR Acquisition:

- The sample prepared for ^1H NMR can typically be used.
- Tune the probe to the ^{13}C frequency.
- Set the acquisition parameters, noting that a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ^{13}C and longer relaxation times. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
- Acquire and process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid or liquid **2-hydroxy-N,N-dimethylacetamide** sample directly onto the ATR crystal.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Multiple scans are usually co-added to improve the signal-to-noise ratio.
- The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Preparation and Introduction:

- Prepare a dilute solution of **2-hydroxy-N,N-dimethylacetamide** in a volatile solvent (e.g., methanol, acetonitrile).
- The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from any impurities.

2. Ionization (Electron Ionization - EI):

- For GC-MS, the sample is vaporized and enters the ion source.
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecule to lose an electron, forming a molecular ion ($\text{M}^{+\cdot}$), and to fragment in a characteristic pattern.

3. Mass Analysis:

- The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
- The analyzer separates the ions based on their mass-to-charge ratio (m/z).

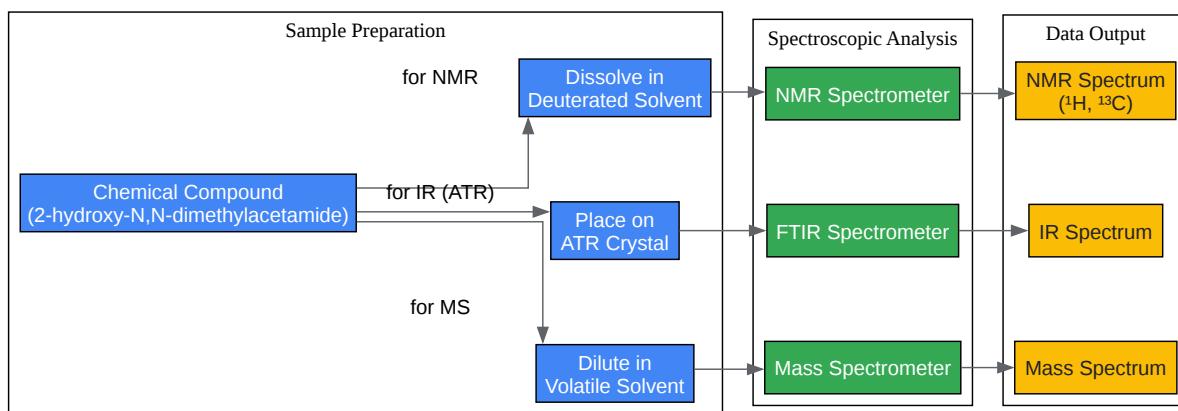
4. Detection:

- An electron multiplier or similar detector records the abundance of each ion.

- The resulting mass spectrum is a plot of relative ion abundance versus m/z.

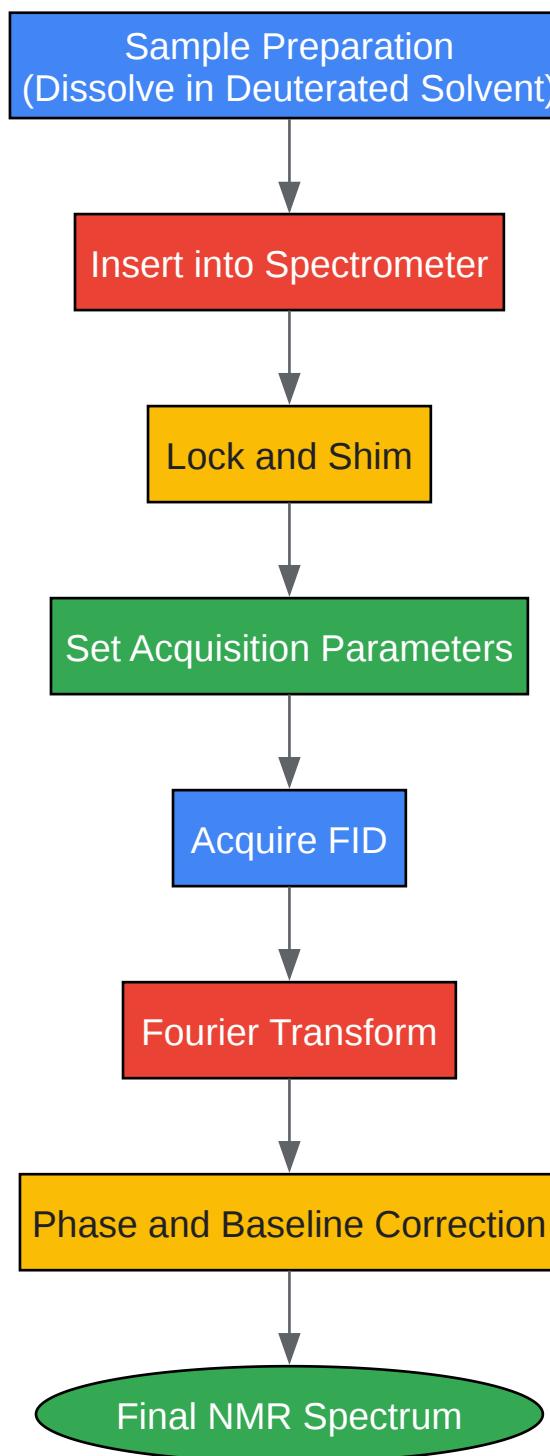
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



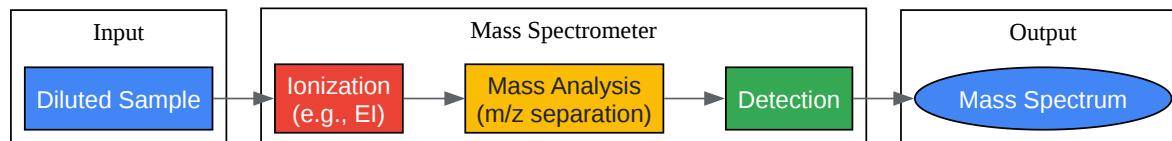
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Caption: General workflow for acquiring spectral data of a chemical compound.



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Caption: Step-by-step workflow for a typical NMR experiment.

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Caption: Logical flow of a mass spectrometry experiment.

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